molecular formula C16H19BrN4 B6496769 5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine CAS No. 1389886-55-8

5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B6496769
CAS No.: 1389886-55-8
M. Wt: 347.25 g/mol
InChI Key: LFTBWTOKPMXDSJ-UHFFFAOYSA-N
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Description

5-Bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 5-bromopyrimidine with 4-(2,3-dimethylphenyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the pyrimidine ring can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

    Coupling reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

5-Bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine has several scientific research applications, including:

    Medicinal chemistry: It is used in the development of potential therapeutic agents due to its biological activity.

    Biological research: The compound is studied for its effects on various biological pathways and targets.

    Chemical synthesis:

Mechanism of Action

The mechanism of action of 5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine
  • 5-Bromo-2-(piperazin-1-yl)pyrimidine
  • 5-Bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide

Uniqueness

5-Bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the 2,3-dimethylphenyl group.

Properties

IUPAC Name

5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4/c1-12-4-3-5-15(13(12)2)20-6-8-21(9-7-20)16-18-10-14(17)11-19-16/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTBWTOKPMXDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=C(C=N3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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